![molecular formula C8H7Br2Cl B2446439 1,4-Dibromo-2-(2-chloroethyl)benzene CAS No. 2172599-58-3](/img/structure/B2446439.png)
1,4-Dibromo-2-(2-chloroethyl)benzene
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Overview
Description
“1,4-Dibromo-2-(2-chloroethyl)benzene” is an organic compound with the molecular formula C8H7Br2Cl . It has a molecular weight of 298.4 . The compound is characterized by two bromine atoms and one chlorine atom attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “1,4-Dibromo-2-(2-chloroethyl)benzene” consists of a benzene ring substituted with two bromine atoms and one chlorine atom attached to an ethyl group . The InChI code for this compound is 1S/C8H7Br2Cl/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4H2 .Scientific Research Applications
Crystal Structure Analysis
1,4-Dibromo-2-(2-chloroethyl)benzene has been used in the study of crystal structures . The single-crystal structures of this compound confirm that, at the molecular level, they are similar with the phenylalkoxy chains in extended conformations . This application is crucial in understanding the molecular interactions and packing interactions in the solid state .
Halogen Bonding Research
This compound has been used in advanced research in halogen bonding . The bromine atom of dibromobenzene is prone to react with vinyl pyridine to form compounds with large conjugated structures . These compounds have excellent luminescent properties and have attracted the attention of researchers .
Preparation of Other Compounds
1,4-Dibromo-2-(2-chloroethyl)benzene can be used in the preparation of other complex compounds . For example, it has been used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2′,5′-didodecyl-4,4′-biphenylylene) .
Anion Recognition in Aqueous Solution
This compound has also been used in the efficient approach to recognition of anions in aqueous solution . This application is important in the field of analytical chemistry .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may undergo electrophilic aromatic substitution . In this process, the electrophile (the bromine or chlorine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
properties
IUPAC Name |
1,4-dibromo-2-(2-chloroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURLLZGPVLAWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-(2-chloroethyl)benzene |
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